molecular formula C7H9BrN2O B2648876 4-Bromo-3-methoxybenzene-1,2-diamine CAS No. 1162696-92-5

4-Bromo-3-methoxybenzene-1,2-diamine

Cat. No. B2648876
CAS RN: 1162696-92-5
M. Wt: 217.066
InChI Key: DDJZDDOQHVYOJF-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diaminobenzene can be obtained from 1,2-diaminobenzene via acetylation followed by bromination and alkaline hydrolysis . It is used as a precursor in the production of tetra-dentate unsymmetrical Schiff base .


Synthesis Analysis

The synthesis of 4-Bromo-3-methoxybenzene-1,2-diamine involves multiple steps. The research paper titled “Synthesis and analysis of metal chelating amino and diamine precursors and their complex formation on copper (II) using conductivity and spectroscopic methods” discusses the synthesis of two amphiphilic chelating ligands derived from a ß-amino alcohol and diamine .


Chemical Reactions Analysis

The chemical reactions of this compound involve electrophilic aromatic substitution reactions . The values of descriptors such as ionization energy, hardness, electrophilicity, condensed Fukui function, and energy were determined to predict the reactivity of a similar compound, 4-bromo-3- (methoxymethoxy) benzoic acid .

Scientific Research Applications

Environmental Impact and Organohalogen Analysis

4-Bromo-3-methoxybenzene-1,2-diamine is part of a broader group of compounds studied for their environmental presence, particularly in marine ecosystems. Research by Führer and Ballschmiter (1998) on halogenated methoxybenzenes (anisoles) in the Atlantic Ocean's marine troposphere highlights the significance of such compounds. Their study focuses on identifying the sources and concentrations of various halogenated anisoles, including bromoanisoles, which have both biogenic and anthropogenic origins. This research is crucial for understanding the environmental distribution and impact of organohalogens (Führer & Ballschmiter, 1998).

Bromination Chemistry and Synthetic Applications

In the realm of synthetic chemistry, this compound is closely related to compounds studied for bromination reactions. Nakatani et al. (1984) investigated the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and their derivatives, providing insights into the reactivity and selectivity of bromination processes. This research is fundamental for developing synthetic pathways that involve brominated intermediates, showcasing the utility of related compounds in organic synthesis (Nakatani et al., 1984).

Electrochemical Properties and Applications

Further exploration into the electrochemical properties of brominated compounds, akin to this compound, has been conducted by Kulangiappar et al. (2014). Their study on the electrochemical bromination of 4-methoxy toluene presents valuable data on the selectivity and yield of bromination reactions using electrochemical methods. This research opens avenues for the application of brominated compounds in electrochemical synthesis and the development of environmentally friendly bromination techniques (Kulangiappar et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromoanisole, indicates that it is harmful to aquatic life with long-lasting effects . It also provides first aid measures and firefighting measures .

Future Directions

The 4-Bromobenzene-1,2-Diamine market is poised to describe prospects – continued growth, and evolving trends, making it an attractive space for the target audience – investors, business .

properties

IUPAC Name

4-bromo-3-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJZDDOQHVYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1162696-92-5
Record name 4-Bromo-3-methoxyphenylene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 L Parr shaker bottle was dried and cooled under a stream of nitrogen then charged with 5-bromo-4-methoxybenzofurazanoxide (100 g, 0.44 mol, 1.0 equiv.) in EtOAc (1 L) and 10% Pd/C (10% w/w, 10.0 g) was added. The reaction was then stirred at RT overnight under hydrogen. The reaction mixture was filtered through a Celite® pad and concentrated in vacuo to afford 4-bromo-3-methoxy-benzene-1,2-diamine (61.0 g, crude) as a dark brown semi solid. The crude material was taken directly to the next step.
Name
5-bromo-4-methoxybenzofurazanoxide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

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